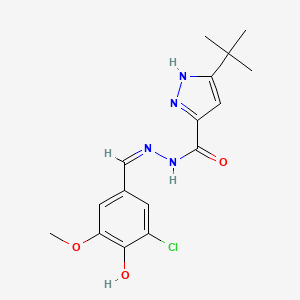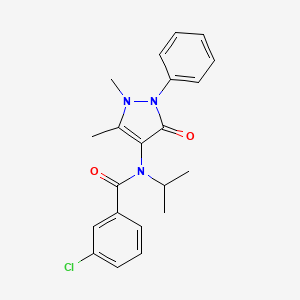![molecular formula C19H35N3O2 B6141161 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6141161.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. CB1 receptors are primarily found in the central nervous system and are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood. CP-945,598 has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity and addiction.
Mécanisme D'action
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. CB1 receptors are involved in the regulation of appetite, pain perception, mood, and other physiological processes. By blocking the CB1 receptor, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and heroin. These effects are thought to be mediated by the blockade of the CB1 receptor, which reduces the activity of the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide is a potent and selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes. However, it is important to note that the effects of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide are not limited to the CB1 receptor, and it may have off-target effects that need to be considered in experimental design.
Orientations Futures
There are several potential future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide. One area of interest is the potential therapeutic applications of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide in the treatment of obesity and addiction. Another area of interest is the development of more selective CB1 receptor antagonists that may have fewer off-target effects. Additionally, further studies are needed to elucidate the role of the endocannabinoid system in various physiological processes and to identify potential therapeutic targets for the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide involves several steps, starting with the reaction of 1,2-oxazinan-2-amine with 3-chloropropanoic acid to form 3-(1,2-oxazinan-2-yl)propanoic acid. This compound is then reacted with N-(cyclohexylmethyl)piperidine to form the desired product, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide. The synthesis has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to be effective in reducing food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and heroin.
Propriétés
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c23-19(10-13-22-12-4-5-14-24-22)20-18-9-6-11-21(16-18)15-17-7-2-1-3-8-17/h17-18H,1-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUFQPCRLNLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)CCN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)


![4-cyclopentyl-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6141107.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6141113.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6141125.png)
![2-(3,4-dimethylphenyl)-8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B6141130.png)
![N-(2,3-dimethylphenyl)-1-(1-{[(2,3-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6141133.png)
![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6141142.png)
![N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine](/img/structure/B6141169.png)
![4-tert-butyl-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6141175.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)